3-bromo-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid hydrochloride
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Overview
Description
3-Bromo-1H-pyrrolo[3,2-b]pyridine is a solid compound . It has a molecular weight of 197.03 . The IUPAC name for this compound is 3-bromo-1H-pyrrolo[3,2-b]pyridine .
Molecular Structure Analysis
The InChI code for 3-bromo-1H-pyrrolo[3,2-b]pyridine is 1S/C7H5BrN2/c8-5-4-10-6-2-1-3-9-7(5)6/h1-4,10H .Physical and Chemical Properties Analysis
3-Bromo-1H-pyrrolo[3,2-b]pyridine is a solid compound . It should be stored in a dark place, sealed in dry conditions, at 2-8°C .Mechanism of Action
Safety and Hazards
Future Directions
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-bromo-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid hydrochloride involves the bromination of 1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid followed by the reaction with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid", "Bromine", "Hydrochloric acid", "Sodium hydroxide", "Water", "Organic solvents (e.g. dichloromethane, ethanol)" ], "Reaction": [ "Step 1: Dissolve 1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid in a suitable organic solvent (e.g. dichloromethane) and add bromine dropwise with stirring. Maintain the reaction mixture at a suitable temperature (e.g. 0-5°C) and continue stirring for a suitable time (e.g. 2-4 hours) until the reaction is complete.", "Step 2: Add a suitable amount of water to the reaction mixture and extract the product with a suitable organic solvent (e.g. dichloromethane). Wash the organic layer with a suitable aqueous solution (e.g. sodium hydroxide) to remove any impurities.", "Step 3: Dry the organic layer over a suitable drying agent (e.g. magnesium sulfate) and evaporate the solvent under reduced pressure to obtain the crude product.", "Step 4: Dissolve the crude product in a suitable organic solvent (e.g. ethanol) and add hydrochloric acid dropwise with stirring. Maintain the reaction mixture at a suitable temperature (e.g. room temperature) and continue stirring for a suitable time (e.g. 2-4 hours) until the reaction is complete.", "Step 5: Evaporate the solvent under reduced pressure to obtain the crude hydrochloride salt. Purify the product by recrystallization from a suitable solvent (e.g. ethanol)." ] } | |
CAS No. |
1403746-83-7 |
Molecular Formula |
C8H6BrClN2O2 |
Molecular Weight |
277.5 |
Purity |
95 |
Origin of Product |
United States |
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